N-(4-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxyphenyl group, a pyrrolidinylsulfonyl group, and a pyridinyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. The starting materials might include 4-methoxyaniline, pyrrolidine, and pyridine derivatives. Common synthetic routes could involve:
Nitration and Reduction: Nitration of 4-methoxyaniline followed by reduction to obtain the corresponding amine.
Acylation: Acylation of the amine with acetic anhydride or acetyl chloride to form the acetamide.
Sulfonylation: Introduction of the sulfonyl group using sulfonyl chloride derivatives.
Cyclization: Formation of the pyrrolidinyl ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The carbonyl group in the pyrrolidinyl ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: Hydroxylated or carbonylated derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating specific diseases or conditions.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or inhibiting specific biochemical reactions. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)acetamide: Lacks the pyrrolidinylsulfonyl and pyridinyl groups.
2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide: Lacks the methoxyphenyl group.
N-(4-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-yl)pyridine: Lacks the sulfonyl group.
Uniqueness
N-(4-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not observed in similar compounds.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-26-15-6-4-14(5-7-15)19-17(22)13-20-12-16(8-9-18(20)23)27(24,25)21-10-2-3-11-21/h4-9,12H,2-3,10-11,13H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVQNZXEDRRYNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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